molecular formula C14H21N3O3S B4739084 N-(4-ETHYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE

N-(4-ETHYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4739084
M. Wt: 311.40 g/mol
InChI Key: ZSKUEJJBQZSLMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ETHYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an ethylphenyl group, a methanesulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethylphenylamine with methanesulfonyl chloride to form N-(4-ethylphenyl)methanesulfonamide. This intermediate is then reacted with piperazine-1-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

N-(4-ETHYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ETHYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)-4-methanesulfonylpiperazine-1-carboxamide
  • N-(4-Ethylphenyl)-4-(methylsulfonyl)piperazine-1-carboxamide
  • N-(4-Methylphenyl)methyl glycine

Uniqueness

N-(4-ETHYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE is unique due to the presence of both the ethylphenyl and methanesulfonyl groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specific research applications .

Properties

IUPAC Name

N-(4-ethylphenyl)-4-methylsulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-3-12-4-6-13(7-5-12)15-14(18)16-8-10-17(11-9-16)21(2,19)20/h4-7H,3,8-11H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKUEJJBQZSLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ETHYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-ETHYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-ETHYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-ETHYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-ETHYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-ETHYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.